molecular formula C19H19F2N7O B2901850 N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1170972-88-9

N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2901850
CAS No.: 1170972-88-9
M. Wt: 399.406
InChI Key: YEADSABDIBNLKO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core linked to a 2,4-difluorophenyl group and a pyrimidin-4-yl scaffold substituted with a 2-methylimidazole moiety. The compound’s design aligns with trends in medicinal chemistry aimed at optimizing pharmacokinetic and pharmacodynamic properties through strategic halogenation and heterocyclic substitutions .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c1-13-22-4-5-28(13)18-11-17(23-12-24-18)26-6-8-27(9-7-26)19(29)25-16-3-2-14(20)10-15(16)21/h2-5,10-12H,6-9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEADSABDIBNLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related piperazine-/piperidine-carboxamide derivatives, emphasizing substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Piperazine/Piperidine-Carboxamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Features Evidence Source
N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide 2,4-Difluorophenyl; pyrimidin-4-yl-2-methylimidazole 424.4* Balanced lipophilicity (F substituents); potential for π-π/hydrogen bonding
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide 2-Trifluoromethoxyphenyl; piperidine core 432.4 Enhanced lipophilicity (CF3O); reduced solubility vs. piperazine
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide 2-Chlorophenyl; 6-propoxy-pyrimidin-4-yl 391.9* Propoxy group may increase metabolic stability; Cl substituent for electronic effects
N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide Furan-2-carbonyl; 2,4-difluorophenyl 335.3 Electron-rich furan may improve solubility; lower MW
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Chlorophenyl; quinazolinone moiety 413.9 Quinazolinone enhances hydrogen bonding; Cl for target affinity
4-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-pyridin-3-yl)-amide Benzo[1,3]dioxole; 4-chloropyridinyl 426.3* Dioxole improves metabolic stability; Cl-pyridine for enzyme inhibition

*Calculated based on molecular formulas where explicit data were unavailable.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The 2,4-difluorophenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility . Furan-2-carbonyl (in ) introduces polarity, which may enhance solubility compared to bulkier heterocycles like pyrimidinyl-imidazole.

Heterocyclic Core Modifications: Piperidine vs. Piperazine: Piperidine-based analogs (e.g., ) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity and solubility. Piperazine derivatives (e.g., target compound, ) are more likely to engage in polar interactions with biological targets. Pyrimidinyl-Imidazole vs. Quinazolinone: The imidazole-pyrimidine unit in the target compound enables dual hydrogen bonding and π-stacking, whereas quinazolinone derivatives (e.g., ) offer a planar structure for enhanced intercalation or enzyme inhibition.

Biological Implications :

  • Halogenation : Chlorine (e.g., ) and fluorine substituents (e.g., target compound, ) improve metabolic stability and target affinity via electron-withdrawing effects.
  • Bulkier Groups : Propoxy () and benzo[1,3]dioxole () substituents may hinder binding in sterically restricted active sites but improve pharmacokinetic profiles.

Synthetic Feasibility: Yields for analogous compounds (e.g., 34–57% for quinazolinone derivatives ) suggest moderate synthetic accessibility. The target compound’s imidazole-pyrimidine linkage may require multi-step protocols, similar to imidazole-functionalized bipyridines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrimidine and imidazole intermediates. Key steps include:

  • Pyrimidine functionalization : Reacting 6-chloropyrimidine with 2-methylimidazole under basic conditions (e.g., K₂CO₃) to introduce the imidazole moiety .
  • Piperazine coupling : Attaching the difluorophenyl-carboxamide group via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt in dichloromethane or THF .
  • Optimization : Yield improvements are achieved by controlling temperature (reflux at 80–100°C), solvent polarity (acetonitrile or DMF for polar intermediates), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and piperazine carboxamide linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~465.18 g/mol) and detects impurities .
  • HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets associated with this compound based on structural analogs?

Structural analogs suggest activity against:

  • Neurological targets : Dopamine D3 and serotonin receptors due to the piperazine-carboxamide scaffold .
  • Metabolic enzymes : Cytochrome P450 isoforms (e.g., CYP2D6) via mechanism-based inactivation, as seen in imidazole-containing analogs .
  • Kinases : Pyrimidine derivatives often inhibit tyrosine kinases, though specific targets require validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo pharmacological activity?

Discrepancies may arise from:

  • Metabolic instability : Conduct hepatic microsome assays to identify rapid degradation (e.g., CYP-mediated oxidation of the imidazole methyl group) .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .
  • Blood-brain barrier (BBB) penetration : Perform logP calculations (predicted ~2.1) and in situ perfusion models to assess CNS accessibility .

Q. What computational strategies are recommended for modeling dopamine D3 receptor binding?

  • Molecular docking : Use crystal structures of D3 receptors (PDB: 3PBL) to simulate interactions with the piperazine-carboxamide core. Key residues: Asp110 (salt bridge) and Ser192 (hydrogen bonding) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to evaluate conformational changes in the imidazole-pyrimidine moiety .
  • Free energy perturbation (FEP) : Quantify binding energy contributions of the 2,4-difluorophenyl group for SAR refinement .

Q. What structure-activity relationship (SAR) patterns emerge from modifying the 2-methylimidazole or pyrimidine groups?

Key findings from analogs:

  • Imidazole modifications :
  • Replacement with pyrazole (e.g., in JQY) reduces CYP2D6 inactivation but increases serotonin receptor selectivity .
  • Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce BBB penetration .
    • Pyrimidine substitutions :
  • Fluorine at the 4-position (as in ) improves kinase inhibition but may introduce hepatotoxicity risks .
  • Larger substituents (e.g., phenyl) increase logP, impacting solubility .

Methodological Considerations

  • Contradictory bioactivity data : Always cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Synthetic challenges : Monitor intermediates via TLC (silica gel, UV254) to prevent side reactions during piperazine coupling .

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